2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its multifaceted applications in various fields of scientific research This compound features a quinoline backbone, which is often associated with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which forms the quinoline core by reacting ethyl acetoacetate, an aromatic aldehyde (in this case, 2-ethoxybenzaldehyde), ammonium acetate, and a nitrile source under acidic or basic conditions. The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up through batch or continuous processes, often optimizing reaction conditions to enhance yield and efficiency. Catalysts, such as acid or base catalysts, are frequently employed to accelerate the reaction and ensure complete conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: : Reduction reactions using agents such as sodium borohydride can modify specific functional groups, potentially yielding different amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups like the dimethylamino group are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Various nucleophiles like halides, hydroxides.
Major Products
The major products depend on the reaction type, such as oxidized derivatives in oxidation reactions, reduced amines in reduction reactions, and substituted quinolines in nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, serving as a versatile building block for developing pharmaceuticals and agrochemicals.
Biology
Its biological significance lies in its potential to interact with various biomolecules, making it a candidate for studying enzyme interactions and binding affinities in drug design.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, it is employed in the development of materials with specific properties, such as dyes and polymers, due to its unique structural attributes.
Mechanism of Action
The mechanism by which 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The quinoline core often plays a crucial role in binding to active sites, while the various substituents modulate its affinity and specificity. Pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
Chloroquine: : Known for its antimalarial properties.
Quinidine: : Used as an antiarrhythmic agent.
Cinchonine: : Another quinoline derivative with medicinal applications.
Each of these compounds has distinct characteristics and applications, highlighting the diversity and potential of quinoline-based molecules in various scientific fields.
Properties
IUPAC Name |
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-4-26-17-11-6-5-8-13(17)18-14(12-21)20(22)24(23(2)3)15-9-7-10-16(25)19(15)18/h5-6,8,11,18H,4,7,9-10,22H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOFPAACXAPNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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